Foliglurax

Description

Properties

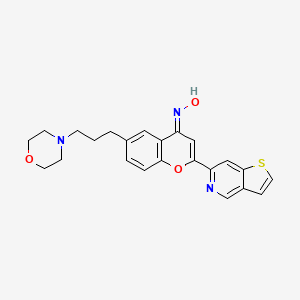

CAS No. |

1883329-53-0 |

|---|---|

Molecular Formula |

C23H23N3O3S |

Molecular Weight |

421.5 g/mol |

IUPAC Name |

(NE)-N-[6-(3-morpholin-4-ylpropyl)-2-thieno[3,2-c]pyridin-6-ylchromen-4-ylidene]hydroxylamine |

InChI |

InChI=1S/C23H23N3O3S/c27-25-19-13-22(20-14-23-17(15-24-20)5-11-30-23)29-21-4-3-16(12-18(19)21)2-1-6-26-7-9-28-10-8-26/h3-5,11-15,27H,1-2,6-10H2/b25-19+ |

InChI Key |

ZTEDNASHAWNBKQ-NCELDCMTSA-N |

Isomeric SMILES |

C1COCCN1CCCC2=CC\3=C(C=C2)OC(=C/C3=N\O)C4=NC=C5C=CSC5=C4 |

Canonical SMILES |

C1COCCN1CCCC2=CC3=C(C=C2)OC(=CC3=NO)C4=NC=C5C=CSC5=C4 |

Other CAS No. |

1883329-53-0 |

Origin of Product |

United States |

Foundational & Exploratory

Foliglurax and its Mechanism of Action in Parkinson's Disease: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Foliglurax (PXT002331) is a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4) that was investigated as a potential non-dopaminergic therapy for Parkinson's disease (PD). The rationale for its development was based on the hypothesis that modulating the overactive glutamatergic neurotransmission in the basal ganglia of individuals with PD could alleviate motor symptoms and levodopa-induced dyskinesia (LID). Preclinical studies in rodent and primate models of PD showed promising results, suggesting both symptomatic relief and potential neuroprotective effects. However, a Phase II clinical trial (NCT02619221) in patients with moderate to severe PD did not meet its primary and secondary endpoints, leading to the discontinuation of its development. This technical guide provides an in-depth overview of the mechanism of action of this compound, summarizing the key preclinical and clinical data, and detailing the experimental methodologies employed in its evaluation.

The Role of mGluR4 in the Basal Ganglia Circuitry

In Parkinson's disease, the progressive loss of dopaminergic neurons in the substantia nigra pars compacta leads to a cascade of neurochemical imbalances within the basal ganglia, a group of subcortical nuclei critical for motor control. A key consequence of this dopamine depletion is the hyperactivity of the subthalamic nucleus (STN) and the internal globus pallidus (GPi), resulting in excessive inhibition of the thalamus and subsequent motor deficits.

The corticostriatal pathway, which uses the excitatory neurotransmitter glutamate, becomes overactive in PD, contributing to this pathological cascade. Metabotropic glutamate receptor 4 (mGluR4), a Gi/o-coupled receptor, is strategically located on presynaptic terminals of the striatopallidal pathway. Its activation leads to a decrease in the release of GABA, an inhibitory neurotransmitter. This reduction in GABAergic transmission is hypothesized to disinhibit the external globus pallidus (GPe), which in turn increases its inhibitory input to the STN, thereby normalizing the hyperactivity of the indirect pathway.

Signaling Pathway of mGluR4 Activation

This compound, as a positive allosteric modulator, does not directly activate mGluR4 but enhances its sensitivity to the endogenous ligand, glutamate. This potentiation of mGluR4 signaling leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of cyclic AMP (cAMP). The reduction in cAMP levels subsequently leads to decreased protein kinase A (PKA) activity and ultimately modulates downstream effectors to reduce neurotransmitter release.

Preclinical Evidence for this compound in Parkinson's Disease Models

The therapeutic potential of this compound was assessed in various preclinical models of Parkinson's disease, primarily in rodents and non-human primates treated with the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which selectively destroys dopaminergic neurons.

Neuroprotection in MPTP-Lesioned Mice

A key study investigated the neuroprotective effects of this compound in a mouse model of early Parkinson's disease.

-

Animal Model: Male C57BL/6 mice were used.

-

Treatment Groups:

-

Vehicle (Control)

-

MPTP only

-

This compound (1, 3, or 10 mg/kg, oral administration) + MPTP

-

-

Procedure: Mice were treated daily with this compound or vehicle for 10 days. On day 5, a single injection of MPTP (20 mg/kg, intraperitoneal) was administered. The animals were euthanized on day 11.

-

Outcome Measures:

-

Striatal levels of dopamine and its metabolites (DOPAC and HVA) were measured by high-performance liquid chromatography (HPLC).

-

Dopamine transporter (DAT) binding in the striatum and substantia nigra was quantified by autoradiography.

-

Markers of astrogliosis (GFAP) and microglial activation (Iba1) in the striatum were assessed by immunohistochemistry.

-

| Parameter | Vehicle | MPTP | MPTP + this compound (1 mg/kg) | MPTP + this compound (3 mg/kg) | MPTP + this compound (10 mg/kg) |

| Striatal Dopamine (% of Control) | 100% | ~40% | ~50% | ~80% | ~55% |

| Striatal DAT Binding (% of Control) | 100% | ~50% | ~60% | ~90% | ~65% |

| Striatal GFAP Levels (% of Control) | 100% | ~180% | ~160% | ~110%* | ~150% |

*p < 0.05 compared to MPTP group

These results indicate that this compound at a dose of 3 mg/kg provided significant neuroprotection against MPTP-induced dopaminergic neurodegeneration and reduced neuroinflammation.

Symptomatic Efficacy in MPTP-Treated Primates

Studies in MPTP-treated macaques, a gold-standard model for preclinical PD research, demonstrated the potential of this compound to alleviate motor symptoms and levodopa-induced dyskinesia.

-

Animal Model: Cynomolgus monkeys (Macaca fascicularis) were rendered parkinsonian by systemic administration of MPTP.

-

Treatment: this compound was administered orally, both as a monotherapy and as an adjunct to a sub-optimal dose of levodopa.

-

Outcome Measures:

-

Parkinsonian disability was assessed using a standardized primate rating scale, evaluating symptoms such as bradykinesia, tremor, posture, and mobility.

-

Levodopa-induced dyskinesia was rated using a dyskinesia scale.

-

In a study by Charvin et al. (2018), this compound as an adjunct to levodopa induced a robust and dose-dependent reversal of parkinsonian motor symptoms in MPTP-treated macaques. Furthermore, this compound strongly decreased the severity of levodopa-induced dyskinesia . These findings provided a strong rationale for advancing this compound into clinical trials.

Phase II Clinical Trial of this compound (NCT02619221)

A randomized, double-blind, placebo-controlled Phase II study was conducted to evaluate the efficacy and safety of this compound as an adjunct to levodopa in patients with Parkinson's disease experiencing motor fluctuations.

Study Design and Methodology

-

Patient Population: 157 patients with idiopathic Parkinson's disease, experiencing at least 2.5 hours of "OFF" time per day and troublesome dyskinesia.

-

Treatment Arms:

-

Placebo (twice daily)

-

This compound 10 mg (twice daily)

-

This compound 30 mg (twice daily)

-

-

Duration: 28 days of treatment.

-

Primary Endpoint: Change from baseline in daily awake "OFF" time, as assessed by patient-completed Hauser diaries.

-

Secondary Endpoints: Change from baseline in "ON" time without troublesome dyskinesia (as recorded in Hauser diaries) and change in the Unified Dyskinesia Rating Scale (UDysRS) total score.

Clinical Trial Results

The Phase II study did not meet its primary or key secondary endpoints.

| Treatment Group | Mean Change from Baseline (hours) |

| Placebo | -1.9 |

| This compound 10 mg | -2.2 |

| This compound 30 mg | -2.4 |

While there was a numerical trend towards a greater reduction in "OFF" time with this compound, the differences compared to placebo were not statistically significant. Similarly, no significant improvements were observed in "ON" time without troublesome dyskinesia or in the UDysRS scores. This compound was generally well-tolerated.

Conclusion and Future Directions

This compound represented a rational, mechanism-based approach to treating Parkinson's disease by targeting the glutamatergic system. Preclinical studies in both rodent and primate models of PD provided a strong foundation for its clinical development, demonstrating both symptomatic efficacy and potential neuroprotective effects. However, the failure of the Phase II clinical trial to demonstrate a statistically significant benefit in patients with moderate to severe Parkinson's disease highlights the challenges of translating preclinical findings to the clinical setting.

Several factors could have contributed to the lack of efficacy in the clinical trial, including the choice of patient population, the dose levels tested, the duration of treatment, and the inherent complexities of the disease. Despite the discontinuation of this compound's development, the exploration of non-dopaminergic targets, including other modulators of the glutamatergic system, remains a promising avenue for future therapeutic strategies in Parkinson's disease. Further research is warranted to better understand the role of mGluR4 and other glutamate receptors in the pathophysiology of PD and to identify patient subpopulations that may be more likely to respond to this therapeutic approach.

Foliglurax: A Technical Deep Dive into mGluR4 Positive Allosteric Modulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Foliglurax (PXT002331) is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4), a promising non-dopaminergic target for the treatment of Parkinson's disease. Developed to address the motor symptoms of the disease, this compound's mechanism of action centers on the modulation of glutamate signaling in the basal ganglia. This technical guide provides a comprehensive overview of the preclinical data, experimental methodologies, and signaling pathways associated with this compound, offering a valuable resource for researchers in the field of neuropharmacology and drug development. Despite showing promise in preclinical studies, the development of this compound was terminated after it failed to meet its primary and secondary endpoints in a Phase II clinical trial.[1]

Core Mechanism of Action

This compound acts as a positive allosteric modulator, meaning it binds to a site on the mGluR4 receptor that is distinct from the glutamate binding site. This binding event does not activate the receptor on its own but rather enhances the receptor's response to the endogenous ligand, glutamate. The mGluR4 receptor is a G-protein coupled receptor (GPCR) that is negatively coupled to adenylyl cyclase through a Gαi/o protein. Activation of mGluR4 leads to a decrease in intracellular cyclic AMP (cAMP) levels, which in turn modulates the activity of downstream signaling pathways and ion channels, ultimately leading to a reduction in glutamate release from presynaptic terminals.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo preclinical data for this compound and its closely related analog, compound 40.

Table 1: In Vitro Pharmacology of this compound (PXT002331)

| Parameter | Value | Species/Cell Line | Assay Type | Reference |

| EC50 | 79 nM | Human mGluR4 in HEK293 cells | Calcium Mobilization Assay | [2] |

| Selectivity | >10 µM | Other mGluR subtypes (mGluR1, 2, 3, 5, 6, 7, 8) | Functional Assays | [3] |

Table 2: Preclinical Pharmacokinetics of this compound (PXT002331) in Rats (Oral Administration)

| Dose | Cmax (ng/mL) | Tmax (h) | Brain Concentration at Tmax (ng/g) | Reference |

| 25 mg/kg | 1083 ± 253 | 0.5 | 409 ± 117 |

Table 3: In Vivo Efficacy of Compound 40 (a close analog of this compound) in Rodent Models of Parkinson's Disease

| Model | Species | Administration | Effect | Reference |

| Haloperidol-induced catalepsy | Mouse | Intraperitoneal | Dose-dependent reversal of catalepsy | |

| 6-OHDA lesion model | Rat | Intraperitoneal | Significant reduction in apomorphine-induced rotations |

Experimental Protocols

In Vitro Functional Assay: Calcium Mobilization in HEK293 cells

This assay is used to determine the potency (EC50) of mGluR4 positive allosteric modulators.

Principle: HEK293 cells are engineered to express human mGluR4 and a chimeric G-protein (Gαqi5) that couples the Gαi/o-linked mGluR4 receptor to the Gαq signaling pathway. Activation of the Gαq pathway leads to an increase in intracellular calcium, which can be measured using a calcium-sensitive fluorescent dye.

Protocol:

-

Cell Culture: Maintain HEK293 cells stably expressing human mGluR4 and Gαqi5 in appropriate culture medium.

-

Cell Plating: Seed the cells into 384-well plates and allow them to attach overnight.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

-

Compound Addition: Add varying concentrations of this compound (or other test compounds) to the wells.

-

Glutamate Stimulation: After a short incubation with the test compound, add a fixed, sub-maximal concentration of glutamate (e.g., EC20) to stimulate the mGluR4 receptor.

-

Signal Detection: Measure the fluorescence intensity using a plate reader (e.g., FLIPR) to determine the intracellular calcium concentration.

-

Data Analysis: Plot the change in fluorescence against the concentration of the test compound to determine the EC50 value, which is the concentration of the compound that produces 50% of the maximal response.

In Vivo Efficacy Model: Haloperidol-Induced Catalepsy in Mice

This model is used to assess the potential of a compound to alleviate the motor deficits associated with Parkinson's disease.

Principle: Haloperidol, a dopamine D2 receptor antagonist, induces a state of catalepsy in rodents, characterized by an inability to initiate movement and maintain an externally imposed posture. This is considered a model of the akinesia and rigidity seen in Parkinson's disease.

Protocol:

-

Animal Acclimatization: Acclimate male mice to the testing environment.

-

Compound Administration: Administer this compound (or vehicle control) via the desired route (e.g., intraperitoneal or oral).

-

Haloperidol Injection: After a predetermined pre-treatment time, administer haloperidol (e.g., 1 mg/kg, intraperitoneally) to induce catalepsy.

-

Catalepsy Assessment: At various time points after haloperidol injection, assess the degree of catalepsy using the bar test. Place the mouse's forepaws on a horizontal bar and measure the time it takes for the mouse to remove both paws from the bar (descent latency). A longer latency indicates a greater degree of catalepsy.

-

Data Analysis: Compare the descent latencies between the vehicle-treated and this compound-treated groups to determine if the compound can reverse the cataleptic effects of haloperidol.

In Vivo Efficacy Model: 6-Hydroxydopamine (6-OHDA) Lesion Model in Rats

This is a widely used and well-characterized model that mimics the progressive loss of dopaminergic neurons in Parkinson's disease.

Principle: Unilateral injection of the neurotoxin 6-OHDA into the medial forebrain bundle or the striatum of one hemisphere of the rat brain leads to the progressive degeneration of dopaminergic neurons in the nigrostriatal pathway. This results in motor deficits on the contralateral side of the body.

Protocol:

-

Surgical Procedure: Under anesthesia, unilaterally inject 6-OHDA into the desired brain region of the rats.

-

Post-operative Recovery: Allow the animals to recover for a period of several weeks to allow the lesion to fully develop.

-

Behavioral Testing (Apomorphine-induced rotations): Administer the dopamine agonist apomorphine to the lesioned rats. Due to denervation supersensitivity of dopamine receptors on the lesioned side, apomorphine will induce rotational behavior (turning) towards the unlesioned side.

-

Compound Administration: Administer this compound (or vehicle control) to the lesioned rats.

-

Assessment of Rotational Behavior: After compound administration, challenge the rats with apomorphine again and quantify the number of rotations.

-

Data Analysis: A reduction in the number of apomorphine-induced rotations in the this compound-treated group compared to the vehicle group indicates a therapeutic effect on the motor deficits.

Signaling Pathways and Experimental Workflows

mGluR4 Signaling Pathway

The activation of mGluR4 by glutamate, potentiated by this compound, initiates a G-protein-mediated signaling cascade that ultimately modulates neuronal excitability and neurotransmitter release.

Caption: mGluR4 signaling cascade initiated by glutamate and potentiated by this compound.

Experimental Workflow for In Vitro Characterization of mGluR4 PAMs

The following diagram outlines the typical workflow for the in vitro characterization of a novel mGluR4 positive allosteric modulator like this compound.

References

Preclinical Pharmacology of Foliglurax: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Foliglurax (PXT002331) is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4), a promising non-dopaminergic target for the treatment of Parkinson's disease. By potentiating the effect of the endogenous ligand glutamate, this compound aims to normalize aberrant glutamatergic transmission in the basal ganglia, a key pathological feature of Parkinson's disease.[1][2][3] Despite showing promise in preclinical models, the clinical development of this compound was discontinued after it failed to meet its primary and secondary endpoints in a Phase 2 clinical trial.[1][3] This guide provides an in-depth overview of the preclinical pharmacology of this compound, summarizing key data from in vitro and in vivo studies and detailing the experimental protocols used to generate this information.

Mechanism of Action

This compound is a highly selective and potent mGluR4 PAM. It binds to an allosteric site on the mGluR4 receptor, distinct from the glutamate binding site, and enhances the receptor's response to glutamate. mGluR4 is a Gi/o protein-coupled receptor predominantly expressed on presynaptic terminals in the striatum and other key nodes of the basal ganglia circuitry.

In the context of Parkinson's disease, the loss of dopamine leads to overactivity of the indirect pathway of the basal ganglia. A key synapse in this pathway is the GABAergic projection from the striatum to the globus pallidus externa (GPe). mGluR4 is located presynaptically at this synapse, and its activation inhibits the release of GABA. By enhancing mGluR4 activity, this compound is hypothesized to reduce the excessive GABAergic transmission, thereby helping to rebalance the basal ganglia circuitry and alleviate motor symptoms.

Another important site of action is the glutamatergic synapse between the subthalamic nucleus (STN) and the substantia nigra pars compacta (SNc). Activation of mGluR4 at this synapse can reduce glutamate release, potentially protecting dopaminergic neurons from excitotoxicity.

Pharmacodynamics

In Vitro Potency

This compound demonstrates potent positive allosteric modulation of the mGluR4 receptor in vitro.

| Parameter | Value | Species | Assay Type | Reference |

| EC50 | 79 nM | Human | Functional Assay |

Pharmacokinetics

Detailed preclinical pharmacokinetic data for this compound is not extensively published. However, it is described as a brain-penetrant molecule. Pharmacokinetic analyses from clinical trials suggested that plasma concentrations in humans were in the range predicted to be efficacious from animal models.

Preclinical Efficacy

This compound has been evaluated in several preclinical models of Parkinson's disease, including rodent and non-human primate models.

Rodent Models

Haloperidol-Induced Catalepsy

This model is used to assess the potential of a compound to alleviate parkinsonian-like motor deficits. This compound has been shown to be active in this model.

6-Hydroxydopamine (6-OHDA) Lesion Model

This model mimics the progressive loss of dopaminergic neurons in Parkinson's disease. This compound has demonstrated activity in this model.

MPTP-Lesioned Mouse Model (Neuroprotection)

A study investigated the neuroprotective effects of this compound in a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced mouse model of early Parkinson's disease.

| Model | Species | Dosing | Key Findings | Reference |

| MPTP-induced neurodegeneration | Male Mice | 1, 3, or 10 mg/kg daily for 10 days | 3 mg/kg dose prevented the MPTP-induced decrease in striatal dopamine, its metabolites, and DAT specific binding. This dose also prevented the increase in the astrocytic marker GFAP. No beneficial effect was observed at 1 and 10 mg/kg. |

Non-Human Primate Models

MPTP-Lesioned Macaques

Studies in MPTP-lesioned macaques were conducted to evaluate the efficacy of this compound on motor symptoms and L-DOPA-induced dyskinesia (LID). These models represent different stages of Parkinson's disease.

| Model | Species | Dosing | Key Findings | Reference |

| MPTP-induced parkinsonism (early and advanced stages, with and without LID) | Macaques | Adjunct to L-DOPA | Dose-dependent reversal of parkinsonian motor symptoms (bradykinesia, tremor, posture, mobility). Significant reduction in the severity of L-DOPA-induced dyskinesia. |

Preclinical Safety and Toxicology

Comprehensive preclinical safety and toxicology data for this compound are not publicly available in detail. However, a Phase 1 clinical trial in healthy volunteers showed that this compound was safe and well-tolerated.

Experimental Protocols

In Vitro mGluR4 PAM Functional Assay

A functional assay is used to determine the potency of this compound as an mGluR4 PAM. This typically involves cells co-expressing the human mGluR4 receptor and a chimeric G-protein that allows for the measurement of intracellular calcium mobilization upon receptor activation.

Protocol Steps:

-

Cell Culture: CHO-K1 cells stably co-expressing the human mGluR4 receptor and a promiscuous G-protein (e.g., Gα16) are cultured under standard conditions.

-

Assay Preparation: Cells are plated into 384-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: A dilution series of this compound is added to the wells.

-

Glutamate Stimulation: A fixed, sub-maximal concentration of glutamate (e.g., EC20) is added to stimulate the mGluR4 receptor.

-

Signal Detection: The change in fluorescence, corresponding to the increase in intracellular calcium, is measured using a fluorescence plate reader.

-

Data Analysis: The potentiation of the glutamate response by this compound is calculated, and the EC50 value is determined by fitting the concentration-response data to a sigmoidal curve.

MPTP-Induced Neuroprotection Model in Mice

This in vivo model is used to assess the neuroprotective potential of a compound against MPTP-induced dopaminergic neurodegeneration.

References

Foliglurax: A Technical Guide to its Chemical Structure, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Foliglurax (formerly PXT-002331) is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4). Investigated primarily for the treatment of Parkinson's disease, it represents a non-dopaminergic approach to managing motor symptoms. This technical guide provides an in-depth overview of this compound's chemical properties, a detailed (though currently unpublished) plausible synthetic route, and its mechanism of action, supported by experimental data and pathway visualizations. While clinical trials did not demonstrate sufficient efficacy to proceed to market, the study of this compound has contributed valuable insights into the therapeutic potential of mGluR4 modulation.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule with the systematic IUPAC name 4-[3-[4-nitroso-2-(5H-thieno[3,2-c]pyridin-6-ylidene)chromen-6-yl]propyl]morpholine[1]. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 4-[3-[4-nitroso-2-(5H-thieno[3,2-c]pyridin-6-ylidene)chromen-6-yl]propyl]morpholine | [1] |

| Developmental Codes | PXT-002331, DT2331 | [1] |

| CAS Number | 1883329-53-0 | [1] |

| Molecular Formula | C23H23N3O3S | [1] |

| Molar Mass | 421.52 g/mol | |

| SMILES | C1COCCN1CCCC2=CC3=C(C=C2)OC(=C4C=C5C(=CN4)C=CS5)C=C3N=O | |

| InChI | InChI=1S/C23H23N3O3S/c27-25-19-13-22(20-14-23-17(15-24-20)5-11-30-23)29-21-4-3-16(12-18(19)21)2-1-6-26-7-9-28-10-8-26/h3-5,11-15,24H,1-2,6-10H2 | |

| InChIKey | XHRLGFLGWZIPEE-UHFFFAOYSA-N |

Synthesis of this compound

While a detailed, publicly available, step-by-step synthesis of this compound has not been published in the scientific literature, a plausible retrosynthetic analysis based on its structure and related chemical syntheses suggests a multi-step process. The core of the molecule consists of a thieno[3,2-c]pyridine moiety linked to a chromene scaffold, with a morpholinopropyl side chain.

A potential synthetic strategy would likely involve the separate synthesis of the key thieno[3,2-c]pyridine and substituted chromene fragments, followed by a coupling reaction and subsequent functional group manipulations.

Disclaimer: The following proposed synthesis is hypothetical and has not been experimentally verified from public sources.

Proposed Retrosynthetic Analysis and Synthesis Workflow

Caption: Hypothetical retrosynthetic analysis of this compound.

Key Synthetic Steps (Hypothesized):

-

Synthesis of the Thieno[3,2-c]pyridine Core: This would likely start from a substituted thiophene derivative, followed by ring closure to form the fused pyridine ring.

-

Synthesis of the Substituted Chromene Intermediate: This could be achieved from a substituted phenol and a suitable three-carbon synthon, followed by the introduction of the morpholinopropyl side chain via alkylation.

-

Coupling and Final Steps: The thieno[3,2-c]pyridine and chromene intermediates would then be coupled, likely through a condensation reaction, to form the central ylidene bond. The final step would involve the introduction of the nitroso group.

Mechanism of Action and Signaling Pathway

This compound acts as a positive allosteric modulator of the metabotropic glutamate receptor 4 (mGluR4). MGluR4 is a Class C G-protein coupled receptor (GPCR) predominantly expressed on presynaptic terminals in key areas of the brain, including the basal ganglia.

In the context of Parkinson's disease, the degeneration of dopaminergic neurons in the substantia nigra leads to an overactivity of the indirect pathway of the basal ganglia. This overactivity is driven by excessive glutamatergic transmission at the corticostriatal and subthalamopallidal synapses.

This compound enhances the sensitivity of mGluR4 to its endogenous ligand, glutamate. The activation of presynaptic mGluR4, which is coupled to inhibitory G-proteins (Gi/o), leads to a decrease in adenylyl cyclase activity and a subsequent reduction in cyclic AMP (cAMP) levels. This signaling cascade ultimately results in the inhibition of glutamate release from the presynaptic terminal. By dampening the excessive glutamatergic signaling in the indirect pathway, this compound was hypothesized to restore the balance of basal ganglia circuitry and alleviate motor symptoms of Parkinson's disease.

mGluR4 Signaling Pathway in the Striatopallidal Synapse

Caption: this compound enhances mGluR4 signaling to reduce presynaptic glutamate release.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not publicly available. However, based on standard methodologies for evaluating mGluR4 PAMs, the following outlines the types of experiments that would have been conducted.

In Vitro Functional Assay for mGluR4 PAM Activity

Objective: To determine the potency and efficacy of this compound as a positive allosteric modulator of mGluR4.

Methodology: A common method is a calcium mobilization assay in a cell line co-expressing human mGluR4 and a promiscuous G-protein (e.g., Gαqi5) that couples the receptor to the phospholipase C pathway, enabling a measurable calcium signal.

Protocol Outline:

-

Cell Culture: CHO or HEK293 cells stably expressing hmGluR4/Gαqi5 are cultured in appropriate media.

-

Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom plates.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: A dilution series of this compound is added to the wells.

-

Glutamate Stimulation: A fixed, sub-maximal (EC20) concentration of glutamate is added to the wells.

-

Signal Detection: Changes in intracellular calcium are measured using a fluorescence plate reader (e.g., FLIPR).

-

Data Analysis: The potentiation of the glutamate response by this compound is calculated, and EC50 values are determined from concentration-response curves.

Experimental Workflow for In Vitro Assay

Caption: Workflow for an in vitro mGluR4 PAM functional assay.

Animal Models for Efficacy Testing in Parkinson's Disease

Objective: To evaluate the ability of this compound to reverse motor deficits in animal models of Parkinson's disease.

Common Models:

-

6-hydroxydopamine (6-OHDA)-lesioned rat: Unilateral injection of the neurotoxin 6-OHDA into the medial forebrain bundle causes a progressive loss of dopaminergic neurons, leading to rotational asymmetry.

-

MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-treated primate: A non-human primate model that closely mimics the motor symptoms of human Parkinson's disease.

Protocol Outline (6-OHDA model):

-

Lesioning: Rats receive a unilateral injection of 6-OHDA.

-

Behavioral Testing (Baseline): After a recovery period, rotational behavior is assessed following an injection of a dopamine agonist (e.g., apomorphine).

-

Treatment: Animals are treated with this compound or vehicle.

-

Behavioral Testing (Post-treatment): Rotational behavior is reassessed to determine the effect of this compound.

-

Data Analysis: A significant reduction in net rotations in the this compound-treated group compared to the vehicle group indicates efficacy.

Conclusion

This compound is a significant tool compound for the study of mGluR4 pharmacology and its potential role in treating neurological disorders. While it did not meet its clinical endpoints for Parkinson's disease, the research surrounding this molecule has advanced our understanding of non-dopaminergic therapeutic strategies. This guide provides a comprehensive, though in parts hypothetical, overview of its chemical synthesis and biological evaluation, serving as a valuable resource for researchers in the field of drug discovery and development. Further investigation into the structure-activity relationships of this compound and related compounds may yet yield novel therapeutics with improved efficacy.

References

The Rise and Fall of Foliglurax (PXT002331): A Technical Review of its Discovery and Development

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Foliglurax (PXT002331), a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4), emerged as a promising non-dopaminergic therapeutic candidate for Parkinson's disease. This document provides a comprehensive technical overview of the discovery, preclinical development, and clinical evaluation of this compound. We delve into its mechanism of action, summarize key preclinical and clinical data in structured tables, detail experimental methodologies, and visualize critical pathways and processes. Despite a strong preclinical rationale and favorable early clinical safety profile, this compound ultimately failed to demonstrate significant efficacy in a Phase II clinical trial, leading to the termination of its development. This guide serves as a detailed case study for researchers and professionals in the field of neuropharmacology and drug development.

Introduction: The Rationale for Targeting mGluR4 in Parkinson's Disease

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta. Current treatments primarily focus on dopamine replacement therapies, such as levodopa, which can lead to debilitating side effects like dyskinesia and "off" periods with long-term use.[1][2] This has driven the search for novel, non-dopaminergic therapeutic strategies.

The glutamatergic system, particularly the metabotropic glutamate receptors (mGluRs), has been identified as a key player in the pathophysiology of PD.[2] The mGluR4, a Gi/o-coupled receptor, is strategically located on presynaptic terminals in the basal ganglia, a critical brain region for motor control. Activation of mGluR4 inhibits the release of glutamate, thereby modulating the overactivity of the subthalamic nucleus-globus pallidus pathway, a hallmark of the parkinsonian state. This modulatory effect offers a potential avenue to restore motor function without the complications associated with dopaminergic treatments. This compound was developed to selectively enhance the activity of mGluR4, representing a targeted approach to rebalance basal ganglia circuitry.[2]

Discovery and Preclinical Development

This compound was discovered and initially developed by Prexton Therapeutics, which was later acquired by Lundbeck.[3] The development program aimed to identify a potent, selective, and brain-penetrant mGluR4 PAM with a favorable pharmacokinetic profile for oral administration.

In Vitro Pharmacology

This compound is a highly selective and potent positive allosteric modulator of the mGluR4. Allosteric modulation offers the advantage of preserving the natural spatio-temporal patterns of endogenous receptor activation.

| Parameter | Value | Assay |

| EC50 | 79 nM | Not Reported |

Table 1: In Vitro Potency of this compound

Preclinical Pharmacokinetics

Preclinical studies demonstrated that this compound possesses a favorable pharmacokinetic profile, including good oral bioavailability and the ability to cross the blood-brain barrier. PET imaging studies in macaques were conducted to confirm target engagement in the brain.

| Parameter | Species | Value |

| Oral Bioavailability | Not Reported | Not Reported |

| Brain Penetration | Macaque | Confirmed by PET imaging |

| Cmax | Not Reported | Not Reported |

| Tmax | Not Reported | Not Reported |

| Half-life (t1/2) | Not Reported | Not Reported |

Table 2: Preclinical Pharmacokinetic Profile of this compound

Preclinical Efficacy

This compound was evaluated in rodent and primate models of Parkinson's disease, where it showed promising efficacy in alleviating motor symptoms.

| Model | Species | Key Findings | Dose(s) |

| Haloperidol-induced catalepsy | Rodent | Not Reported | Not Reported |

| 6-hydroxydopamine (6-OHDA) lesion | Rodent | Not Reported | Not Reported |

| MPTP-induced parkinsonism | Primate | Reduced motor disability and levodopa-induced dyskinesia | Not Reported |

Table 3: Preclinical Efficacy of this compound in Animal Models of Parkinson's Disease

Clinical Development

The clinical development of this compound encompassed Phase I studies in healthy volunteers and a Phase II proof-of-concept trial in Parkinson's disease patients.

Phase I Clinical Program

A Phase I clinical trial (NCT02639221) was conducted to assess the safety, tolerability, and pharmacokinetics of single and multiple ascending oral doses of this compound in healthy male and female subjects. The trial concluded that this compound was safe and well-tolerated, with an acceptable pharmacokinetic profile, supporting its progression to Phase II.

| Trial Identifier | Phase | Population | Key Findings |

| NCT02639221 | I | Healthy Volunteers | Safe and well-tolerated; Favorable pharmacokinetic profile |

Table 4: Overview of this compound Phase I Clinical Trial

Phase II Clinical Program (AMBLED Trial)

The AMBLED trial (NCT03162874) was a multicenter, randomized, double-blind, placebo-controlled, parallel-arm Phase II study designed to evaluate the efficacy and safety of this compound as an adjunct to levodopa in Parkinson's disease patients experiencing "off" periods and levodopa-induced dyskinesia.

A total of 157 patients were randomized to receive one of two doses of this compound (10 mg or 30 mg) or placebo, administered orally twice daily for 28 days. The primary endpoint was the change from baseline in daily awake "off" time. The main secondary endpoint was the change in the severity of levodopa-induced dyskinesia.

This compound failed to meet its primary endpoint of significantly reducing "off" time compared to placebo. There were also no significant improvements in the secondary endpoint of dyskinesia severity.

| Treatment Group | Mean Change from Baseline in "Off" Time (hours) | p-value vs. Placebo |

| Placebo | -0.29 | - |

| This compound 10 mg | -0.55 | Not Significant |

| This compound 30 mg | -0.72 | Not Significant |

Table 5: Primary Efficacy Outcome of the AMBLED Phase II Trial

This compound was generally safe and well-tolerated in the AMBLED trial, with a safety profile consistent with the Phase I findings. The most common treatment-emergent adverse events were mild to moderate in severity.

| Adverse Event | Placebo (%) | This compound 10 mg (%) | This compound 30 mg (%) |

| Any TEAE | 42.3 | 52.8 | 50.0 |

Table 6: Incidence of Treatment-Emergent Adverse Events (TEAEs) in the AMBLED Trial

Experimental Protocols

Preclinical Models

This model is used to assess the potential of a compound to alleviate parkinsonian-like motor deficits. Catalepsy is induced in rodents by the administration of the D2 receptor antagonist haloperidol. The duration of catalepsy is then measured, and a reduction in this duration by the test compound is indicative of anti-parkinsonian activity.

The 6-OHDA model involves the stereotaxic injection of the neurotoxin 6-hydroxydopamine into the substantia nigra or the medial forebrain bundle of one hemisphere in rodents. This leads to a progressive loss of dopaminergic neurons, mimicking the pathology of Parkinson's disease. Motor deficits are typically assessed by measuring rotational behavior induced by dopamine agonists like apomorphine.

AMBLED Phase II Clinical Trial (NCT03162874)

-

Inclusion Criteria: Patients with a diagnosis of Parkinson's disease, treated with levodopa for at least three years, and experiencing motor fluctuations ("off" periods) and levodopa-induced dyskinesia.

-

Exclusion Criteria: Atypical parkinsonism, significant cognitive impairment, and prior neurosurgery for Parkinson's disease.

-

Treatment: Oral administration of this compound (10 mg or 30 mg) or placebo, twice daily for 28 days, as an add-on to their existing levodopa regimen.

-

Assessments: The primary efficacy endpoint, change in "off" time, was assessed using patient diaries. Dyskinesia severity was evaluated using a standardized rating scale. Safety and tolerability were monitored throughout the study.

Visualizations

Caption: this compound Development and Discontinuation Workflow.

Caption: this compound Mechanism of Action via mGluR4 Signaling.

Conclusion and Future Perspectives

This compound (PXT002331) represented a scientifically well-founded approach to treating Parkinson's disease by targeting the non-dopaminergic mGluR4 system. The compound demonstrated a promising preclinical profile and was found to be safe and well-tolerated in early clinical trials. However, the failure to demonstrate efficacy in the Phase II AMBLED trial ultimately led to the discontinuation of its development.

The case of this compound underscores the significant challenges in translating preclinical findings in neurodegenerative diseases to clinical efficacy. While the safety and pharmacokinetic profiles were favorable, the lack of a significant effect on motor symptoms in patients highlights potential discrepancies between the animal models used and the complex human pathophysiology of Parkinson's disease. Further investigation into the nuances of mGluR4 pharmacology and its role in the human brain, potentially through advanced imaging and biomarker studies, may be necessary to guide the development of future therapies targeting this pathway. The data and insights gained from the this compound program remain a valuable resource for the scientific community in the ongoing effort to develop novel and effective treatments for Parkinson's disease.

References

Foliglurax: A Technical Whitepaper on Target Engagement and Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Foliglurax (also known as PXT002331) is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4).[1][2][3] It was investigated as a potential non-dopaminergic therapy for Parkinson's disease, aiming to alleviate motor symptoms and levodopa-induced dyskinesia.[4][5] As a PAM, this compound does not activate the mGluR4 receptor directly but rather enhances the receptor's response to the endogenous agonist, glutamate. This mechanism offers a nuanced approach to modulating neuronal activity within the basal ganglia, a key brain region affected in Parkinson's disease.

Preclinical studies in animal models of Parkinson's disease demonstrated the potential of this compound to reduce motor deficits. However, the development of this compound was discontinued after a Phase II clinical trial (AMBLED) failed to demonstrate statistically significant efficacy in reducing "off" time or dyskinesia in patients with Parkinson's disease compared to placebo.

This technical guide provides a comprehensive overview of the available data on this compound's target engagement and receptor binding affinity. It includes quantitative data, detailed experimental methodologies for key preclinical assessments, and visualizations of the relevant biological pathways and experimental workflows.

Target Engagement and Receptor Binding Affinity

This compound's primary molecular target is the mGluR4, a Gi/o protein-coupled receptor. Its positive allosteric modulatory activity enhances the receptor's sensitivity to glutamate, leading to a downstream signaling cascade that ultimately modulates neurotransmitter release.

Quantitative Data

The following tables summarize the known quantitative data for this compound's interaction with its target receptor.

| Parameter | Value | Species | Assay Type | Reference |

| EC50 | 79 nM | Not Specified | Functional Assay |

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

| Receptor Subtype | Selectivity vs. mGluR4 | Reference |

| mGluR6 | >15-fold | |

| mGluR7 | >110-fold | |

| mGluR8 | >50-fold | |

| NMDA, AMPA, Kainate Receptors | No effect (IC50 > 10 µM) | |

| Group I & II mGluRs | No effect (IC50 > 10 µM) | |

| COMT, MAO-A, MAO-B | No effect (IC50 > 10 µM) |

Selectivity is expressed as the ratio of the potency (e.g., EC50 or IC50) for the off-target receptor to the potency for the primary target (mGluR4). A higher fold value indicates greater selectivity.

Signaling Pathway

The activation of mGluR4 by glutamate, potentiated by this compound, initiates an intracellular signaling cascade. As a Gi/o-coupled receptor, its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling pathway ultimately modulates ion channel activity and reduces the release of neurotransmitters.

Experimental Protocols

Detailed experimental protocols for this compound are not extensively published due to its discontinued development. However, based on standard methodologies for characterizing mGluR4 PAMs, the following sections outline the likely experimental designs.

In Vitro Functional Assay (Hypothetical Protocol for EC50 Determination)

This protocol describes a common method for determining the potency of an mGluR4 PAM by measuring its effect on glutamate-induced changes in intracellular signaling, such as cAMP levels.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | mGluR4 PAM | Probechem Biochemicals [probechem.com]

- 4. Discovery, Structure-Activity Relationship, and Antiparkinsonian Effect of a Potent and Brain-Penetrant Chemical Series of Positive Allosteric Modulators of Metabotropic Glutamate Receptor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Randomized, Double‐Blind, Controlled Phase II Study of this compound in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Efficacy of Foliglurax in Animal Models of Parkinson's Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Foliglurax (PXT002331) is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4), a promising non-dopaminergic target for the treatment of Parkinson's disease (PD). Preclinical studies in various animal models of PD have been conducted to evaluate its potential for both neuroprotection and symptomatic relief, particularly concerning L-DOPA-induced dyskinesia (LID). This technical guide provides an in-depth overview of the in vivo efficacy of this compound and other mGluR4 PAMs in these models, presenting quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows. The development of this compound was discontinued after a Phase 2 clinical trial failed to meet its primary endpoints, a crucial context for interpreting the preclinical data presented herein.

Introduction: The Rationale for Targeting mGluR4 in Parkinson's Disease

The progressive loss of dopaminergic neurons in the substantia nigra pars compacta is the pathological hallmark of Parkinson's disease, leading to the cardinal motor symptoms of bradykinesia, rigidity, and tremor. The mainstay of treatment, levodopa (L-DOPA), while effective, is associated with the development of debilitating motor fluctuations and L-DOPA-induced dyskinesia (LID) over time.

The glutamatergic system, particularly the metabotropic glutamate receptors (mGluRs), has emerged as a key area of investigation for non-dopaminergic therapeutic strategies. mGluR4 is a presynaptic receptor highly expressed in the basal ganglia, a network of brain regions critical for motor control. Activation of mGluR4 has been shown to reduce the release of glutamate, an excitatory neurotransmitter, which is thought to be hyperactive in the parkinsonian state. By modulating this hyperactivity, mGluR4 PAMs like this compound were hypothesized to restore the balance of basal ganglia circuitry, thereby offering both neuroprotective and anti-dyskinetic effects.

Efficacy in the MPTP Mouse Model of Parkinson's Disease

The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model is a widely used paradigm to study the neurodegenerative aspects of Parkinson's disease, as MPTP selectively destroys dopaminergic neurons.

Quantitative Data: Neuroprotective Effects of this compound

A key study investigated the neuroprotective potential of this compound in male mice treated with MPTP. The results demonstrated a dose-dependent effect, with a specific dose showing significant protection of dopaminergic neurons.

| Endpoint | Vehicle + MPTP | This compound (1 mg/kg) + MPTP | This compound (3 mg/kg) + MPTP | This compound (10 mg/kg) + MPTP |

| Striatal Dopamine Levels | Significant Decrease | No significant effect | Prevention of Decrease | No significant effect |

| Striatal DAT Specific Binding | Significant Decrease | No significant effect | Prevention of Decrease | No significant effect |

| Striatal GFAP Levels (Astrogliosis) | Increased | No significant effect | Prevention of Increase | No significant effect |

| Striatal Iba1 Levels (Microglia) | Unchanged | Unchanged | Unchanged | Unchanged |

Data synthesized from literature. Specific values (mean ± SEM, p-values) were not consistently available in the reviewed abstracts.

Experimental Protocol: MPTP-Induced Neurodegeneration

-

Animal Model: Male C57BL/6 mice.

-

Lesion Induction: Administration of MPTP (typically multiple injections over a short period) to induce dopaminergic neurodegeneration.

-

Drug Administration: this compound (1, 3, or 10 mg/kg) or vehicle was administered orally once daily for a total of 10 days. MPTP was administered on the 5th day of treatment.

-

Behavioral Assessment: While not the primary focus of this specific neuroprotection study, other studies using this model often include assessments of motor function such as the rotarod test or open-field test.

-

Neurochemical Analysis: High-performance liquid chromatography (HPLC) to measure levels of dopamine and its metabolites (DOPAC and HVA) in striatal tissue.

-

Histological Analysis:

-

Immunohistochemistry for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra and their terminals in the striatum.

-

Autoradiography to measure the density of the dopamine transporter (DAT) in the striatum.

-

Immunostaining for glial fibrillary acidic protein (GFAP) and ionized calcium-binding adapter molecule 1 (Iba1) to assess astrogliosis and microglial activation, respectively.

-

Visualization: Experimental Workflow and Signaling Pathway

Efficacy in the 6-OHDA Rat Model of L-DOPA-Induced Dyskinesia

The unilateral 6-hydroxydopamine (6-OHDA) lesion in rats is a widely used model to study motor symptoms of Parkinson's disease and the development of L-DOPA-induced dyskinesia (LID).

Quantitative Data: Effects of mGluR4 PAMs on LID

| mGluR4 Modulator | Animal Model | Key Findings on LID |

| This compound (PXT002331) | MPTP-treated macaque | Reduced median peak dyskinesia score. |

| LSP1-2111 (agonist) | 6-OHDA-lesioned mice | Chronic co-administration with L-DOPA attenuated the development of Abnormal Involuntary Movements (AIMs). |

| Lu AF21934 (PAM) | 6-OHDA-lesioned rats | No effect on established AIMs or the development of AIMs. |

| ADX88178 (PAM) | 6-OHDA-lesioned rats | No effect on established AIMs. |

| ADX88178 (PAM) | MPTP-treated marmoset | No effect on global dyskinesia scores, but a significant reduction in peak-dose dyskinesia. |

This conflicting evidence underscores the challenges in translating preclinical findings across different models and compounds, and ultimately to clinical trials. The lack of efficacy of some mGluR4 PAMs in the 6-OHDA rat model is consistent with the eventual clinical trial outcome for this compound.

Experimental Protocol: 6-OHDA-Induced LID

-

Animal Model: Adult male Wistar or Sprague-Dawley rats.

-

Lesion Induction: Unilateral stereotaxic injection of 6-OHDA into the medial forebrain bundle (MFB) or the striatum to induce a near-complete lesion of the nigrostriatal dopamine pathway. The extent of the lesion is often confirmed by amphetamine- or apomorphine-induced rotational behavior.

-

LID Induction: Following a recovery period, rats are treated chronically with L-DOPA (e.g., 6-25 mg/kg, often with a peripheral decarboxylase inhibitor like benserazide) for several weeks to induce stable AIMs.

-

Drug Administration: The mGluR4 PAM or vehicle is administered acutely or chronically in combination with L-DOPA.

-

Behavioral Assessment: AIMs are scored by a trained observer, typically rating the severity of axial, limb, and orolingual dyskinesias. Locomotor activity may also be assessed.

-

Histological and Neurochemical Analysis: Post-mortem analysis to confirm the extent of the dopaminergic lesion.

Visualization: Experimental Workflow for LID Studies

Discussion and Future Directions

The preclinical data for this compound and other mGluR4 PAMs in animal models of Parkinson's disease present a complex picture. In the MPTP mouse model, this compound demonstrated a clear, albeit dose-specific, neuroprotective effect. This suggests that mGluR4 modulation could have disease-modifying potential.

However, the data regarding its efficacy in treating L-DOPA-induced dyskinesia in the 6-OHDA rat model is less conclusive and even contradictory when considering other compounds in the same class. While some studies with other mGluR4 modulators showed promise, more recent and comprehensive studies have failed to demonstrate a robust anti-dyskinetic effect. This inconsistency, coupled with the negative results from the Phase 2 clinical trial, raises important questions about the translatability of these animal models and the therapeutic potential of this specific mechanism for LID.

Future research in this area should focus on:

-

Understanding the Discrepancies: Investigating the reasons for the conflicting results between different mGluR4 PAMs and across different animal models. This could involve exploring differences in compound pharmacology, experimental design, or the specific pathological features of each model.

-

Exploring Neuroprotection Further: Given the positive neuroprotective data, further studies could explore the potential of mGluR4 PAMs in earlier stages of Parkinson's disease, before the onset of severe motor complications.

-

Investigating Combination Therapies: Exploring the potential synergistic effects of mGluR4 PAMs with other non-dopaminergic treatments.

Conclusion

This compound, as a selective mGluR4 PAM, showed promising neuroprotective effects in the MPTP mouse model of Parkinson's disease. However, the preclinical evidence for its efficacy in treating L-DOPA-induced dyskinesia in the 6-OHDA rat model is inconsistent, with several studies on similar compounds showing a lack of effect. The discontinuation of this compound's clinical development highlights the significant challenges in translating preclinical findings into clinically effective therapies. This technical guide provides a comprehensive summary of the available in vivo data to inform future research and development efforts in the pursuit of novel treatments for Parkinson's disease.

Foliglurax: A Technical Deep Dive into its Pharmacokinetics and Brain Penetration

For Researchers, Scientists, and Drug Development Professionals

Introduction

Foliglurax (formerly PXT002331) is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4), a promising non-dopaminergic target for the symptomatic treatment of Parkinson's disease. Developed by Prexton Therapeutics, this compound progressed to Phase II clinical trials. A key attribute for any centrally acting therapeutic is its ability to effectively cross the blood-brain barrier and achieve target engagement. This technical guide provides a comprehensive overview of the available information on the pharmacokinetics and brain penetration of this compound, drawing from preclinical and clinical findings. While extensive quantitative data from these studies are not fully in the public domain, this guide synthesizes the available information to provide a clear understanding of the compound's profile.

Core Concepts: Pharmacokinetics and Brain Penetration

Pharmacokinetics (PK) describes the journey of a drug through the body, encompassing absorption, distribution, metabolism, and excretion (ADME). For a central nervous system (CNS) drug like this compound, a critical aspect of its distribution is its ability to penetrate the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the CNS where neurons reside.

The brain-to-plasma concentration ratio (Kp) and the unbound brain-to-unbound plasma concentration ratio (Kp,uu) are key parameters used to quantify brain penetration. A high brain exposure is often a prerequisite for efficacy in CNS disorders.

Preclinical Pharmacokinetics and Brain Penetration of this compound

Preclinical studies in animal models are fundamental in characterizing the PK and brain penetration profile of a drug candidate. For this compound, these studies were crucial in its selection for clinical development.

Quantitative Data Summary

While specific numerical data from preclinical studies are not widely published, descriptive accounts consistently highlight this compound's favorable profile. A key publication on the discovery of this compound notes that compound 60 (this compound) was selected as a clinical candidate due to its "improved pharmacokinetic profile after oral administration"[1]. It is also described as a "brain-penetrant" chemical series[1]. Another study mentions that this compound exhibits "high brain exposure after oral administration" in mouse models of Parkinson's disease.

Table 1: Summary of Preclinical Pharmacokinetic and Brain Penetration Profile of this compound (Qualitative)

| Parameter | Finding | Source |

| Oral Bioavailability | Described as having an improved pharmacokinetic profile after oral administration. | [1] |

| Brain Penetration | Characterized as a brain-penetrant compound with high brain exposure. | [1] |

| In vivo Efficacy | Demonstrated activity in rodent models of Parkinson's disease motor symptoms following both intraperitoneal and oral administration. | [1] |

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are not publicly available. However, based on standard practices in neuropharmacology research, the following methodologies were likely employed.

Experimental Workflow for Preclinical PK and Brain Penetration

References

A Technical Guide to the Role of Metabotropic Glutamate Receptor 4 (mGluR4) in the Basal Ganglia and the Clinical Development of Foliglurax

Introduction

The basal ganglia are a group of subcortical nuclei critical for motor control, procedural learning, and various cognitive and emotional functions. Dysregulation within this intricate circuitry is a hallmark of several neurological and psychiatric disorders, most notably Parkinson's disease (PD). Glutamate is the principal excitatory neurotransmitter within the basal ganglia, and its signaling is modulated by a family of G-protein coupled receptors known as metabotropic glutamate receptors (mGluRs).

This technical guide focuses on mGluR4, a subtype of the group III mGluRs, and its significant role in modulating neurotransmission within the basal ganglia. We will delve into its distribution, signaling pathways, and physiological functions. Furthermore, this guide provides a comprehensive overview of Foliglurax (formerly PXT002331), a positive allosteric modulator (PAM) of mGluR4, detailing its mechanism of action, preclinical promise, and the ultimate outcomes of its clinical development for Parkinson's disease.

The Role of mGluR4 in the Basal Ganglia

Distribution and Localization

mGluR4 is widely distributed throughout the basal ganglia, with particularly high expression levels observed in several key nuclei.[1] Light and electron microscopy studies in primates have revealed that the globus pallidus external (GPe) and internal (GPi) segments are the most intensely labeled forebrain regions for mGluR4 immunoreactivity.[1] The receptor is predominantly localized on presynaptic terminals, where it functions as an autoreceptor or heteroreceptor to modulate neurotransmitter release.[2]

Key locations of presynaptic mGluR4 expression include:

-

Corticostriatal Terminals: mGluR4 is found on glutamatergic terminals originating from the cerebral cortex that synapse onto striatal neurons.[2][3] Studies in mice indicate that these mGluR4-positive terminals preferentially target the D1-receptor-negative "indirect" pathway striatal projection neurons.

-

Striatopallidal Terminals: High levels of mGluR4 are expressed on GABAergic terminals of the indirect pathway, projecting from the striatum to the GPe.

-

Subthalamonigral Terminals: The receptor is also present on glutamatergic terminals projecting from the subthalamic nucleus (STN) to the substantia nigra pars reticulata (SNr).

Signaling Pathway

As a member of the group III mGluR family, mGluR4 is coupled to the Gi/o family of inhibitory G-proteins. Upon binding its endogenous ligand, glutamate, the receptor undergoes a conformational change that initiates an intracellular signaling cascade.

The canonical mGluR4 signaling pathway proceeds as follows:

-

Glutamate Binding: Glutamate binds to the extracellular domain of the mGluR4 receptor.

-

G-Protein Activation: The activated receptor catalyzes the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein, causing the dissociation of the Gαi/o subunit from the Gβγ dimer.

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase.

-

Reduction in cAMP: Inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).

-

Downstream Effects: The reduction in cAMP levels leads to decreased activity of protein kinase A (PKA). This ultimately results in the modulation of voltage-gated calcium channels and components of the synaptic release machinery, leading to a reduction in neurotransmitter release from the presynaptic terminal.

Physiological Function in Basal Ganglia Circuitry

In Parkinson's disease, the degeneration of dopaminergic neurons in the substantia nigra pars compacta (SNc) leads to an imbalance in the activity of the direct and indirect pathways of the basal ganglia. The indirect pathway becomes overactive, resulting in excessive inhibition of the thalamus and subsequent motor deficits.

mGluR4's strategic presynaptic localization allows it to act as a crucial brake on this overactivity:

-

At Corticostriatal Synapses: Activation of mGluR4 on cortical terminals reduces the release of glutamate into the striatum. Since these terminals preferentially innervate indirect pathway neurons, this action can dampen the excessive excitatory drive that contributes to the pathway's hyperactivity in the parkinsonian state.

-

At Striatopallidal Synapses: Activation of mGluR4 on the terminals of striatal neurons projecting to the GPe reduces the release of the inhibitory neurotransmitter GABA. This lessens the inhibition of GPe neurons, allowing them to exert more of their own inhibitory control over the STN. This, in turn, reduces the excitatory output from the STN to the GPi/SNr, helping to normalize the overall output of the basal ganglia.

Therefore, enhancing mGluR4 activity is hypothesized to restore balance to the basal ganglia circuitry, alleviating the motor symptoms of Parkinson's disease.

This compound: A Clinical Case Study

This compound is an orally available, selective mGluR4 positive allosteric modulator (PAM). As a PAM, it does not activate the mGluR4 receptor directly but binds to a distinct allosteric site. This binding enhances the receptor's response to endogenous glutamate, potentiating its natural signaling cascade. This approach was considered a promising non-dopaminergic strategy to treat motor complications in Parkinson's disease.

Preclinical Evidence

Preclinical studies in various animal models of Parkinson's disease demonstrated the potential of mGluR4 activation. This compound, in particular, showed promise in reducing motor symptoms and offered neuroprotective effects. In a mouse model using MPTP to induce parkinsonian neurodegeneration, a 3 mg/kg dose of this compound was shown to prevent the decrease in striatal dopamine and its metabolites. This neuroprotective effect was correlated with a prevention of the increase in astrocyte markers (GFAP), suggesting a modulation of neuroinflammation. These promising results provided a strong rationale for advancing this compound into clinical trials.

| Preclinical Study Summary: this compound in MPTP Mouse Model | |

| Model | MPTP-lesioned male mice (model for early Parkinson's Disease) |

| Compound | This compound |

| Doses Administered | 1, 3, or 10 mg/kg, daily for 10 days |

| Key Findings | - Neuroprotection: The 3 mg/kg dose prevented the MPTP-induced decrease in striatal dopamine, its metabolites, and dopamine transporter (DAT) binding.- No Effect at Other Doses: The 1 mg/kg and 10 mg/kg doses had no significant beneficial effect.- Anti-inflammatory Effect: The 3 mg/kg dose prevented the MPTP-induced increase in the astrocyte marker GFAP. |

| Conclusion | This compound demonstrated neuroprotective effects at a specific dose in this preclinical model. |

Phase II Clinical Trial (AMBLED Study)

This compound advanced to a Phase II, multicenter, randomized, double-blind, placebo-controlled trial (the AMBLED study) to evaluate its efficacy and safety in Parkinson's disease patients experiencing motor complications from levodopa therapy. The trial enrolled 157 patients who were treated for 28 days with either 10 mg or 30 mg of this compound, or a placebo, as an add-on to their existing levodopa regimen.

The primary endpoint was the change from baseline in daily "OFF" time, the periods when medication is less effective and motor symptoms return. The secondary endpoint was a change in dyskinesia, as measured by the Unified Dyskinesia Ratings Scale (UDysRS).

Despite the strong preclinical rationale, the AMBLED study failed to meet its primary and secondary endpoints. Although there was a numerical, dose-dependent decrease in OFF time, the difference compared to placebo was not statistically significant. There was also no significant improvement in dyskinesia scores. As a result of these findings, the development of this compound was terminated in March 2020.

| Summary of Phase II (AMBLED) Clinical Trial Results for this compound | |||

| Placebo | This compound (10 mg) | This compound (30 mg) | |

| Number of Patients | 157 total participants randomly assigned across groups | ||

| Primary Endpoint: Change in Daily Awake "OFF" Time | -0.29 hours | -0.55 hours | -0.72 hours |

| Statistical Significance vs. Placebo | N/A | Not Significant | Not Significant |

| Secondary Endpoint: Change in UDysRS Score | No significant difference from placebo | No significant difference from placebo | No significant difference from placebo |

| Adverse Events (TEAEs) | 42.3% of participants | 52.8% of participants | 50.0% of participants |

| Most Common TEAEs | Most were mild to moderate. Common events included "on" and "off" phenomena, dyskinesia, and headache. | ||

| Study Conclusion | There was no evidence that this compound has efficacy in improving levodopa-induced motor complications in Parkinson's disease. |

Key Experimental Protocols

The investigation of mGluR4 and its modulators relies on a variety of sophisticated experimental techniques to elucidate localization, function, and therapeutic effects.

Immunohistochemistry for mGluR4 Localization

This technique is used to visualize the distribution of the mGluR4 protein in brain tissue.

-

Tissue Preparation: Animals (e.g., mice, monkeys) are deeply anesthetized and transcardially perfused with saline followed by a fixative solution (e.g., 4% paraformaldehyde). The brain is extracted, post-fixed, and cryoprotected in sucrose solutions. The tissue is then sectioned on a cryostat or vibratome.

-

Immunostaining: The brain sections are incubated with a primary antibody specifically raised against the mGluR4 protein. After washing, a secondary antibody, which is conjugated to a fluorescent molecule or an enzyme (like horseradish peroxidase), is applied. This secondary antibody binds to the primary antibody.

-

Visualization: For fluorescence, sections are viewed under a confocal microscope. For enzymatic detection, a substrate is added that reacts to produce a colored precipitate, which is then visualized with a light microscope. For ultrastructural localization, electron microscopy is used.

In Vivo Electrophysiology

This method measures the electrical activity of single neurons in the basal ganglia of a live animal to assess the effects of a drug.

-

Animal Preparation: An animal (e.g., a parkinsonian monkey) is prepared for recording. A recording chamber is surgically implanted over a region of interest, such as the globus pallidus.

-

Single-Unit Recording: A microelectrode is slowly lowered into the target brain region. The electrode detects the action potentials (spikes) of individual neurons. The baseline firing rate and pattern of a neuron are recorded.

-

Drug Application: A drug, such as an mGluR4 agonist or PAM, is applied locally near the recorded neuron via a micropipette (microiontophoresis) or administered systemically.

-

Data Analysis: Changes in the neuron's firing rate and pattern in response to the drug are recorded and analyzed to determine the physiological effect of receptor modulation.

In Vivo Microdialysis

Microdialysis is a technique used to measure the concentration of neurotransmitters like glutamate and GABA in the extracellular fluid of a specific brain region in an awake, freely moving animal.

-

Probe Implantation: A microdialysis probe, which has a semi-permeable membrane at its tip, is surgically implanted into a target brain area (e.g., the striatum or globus pallidus).

-

Perfusion and Sampling: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate. Neurotransmitters in the extracellular space diffuse across the membrane into the aCSF according to their concentration gradient. The outflowing fluid, called the dialysate, is collected in small vials at regular intervals (e.g., every 10-20 minutes).

-

Drug Administration: After collecting baseline samples, a drug like this compound is administered systemically (e.g., via intraperitoneal injection).

-

Analysis: The concentration of glutamate and GABA in the dialysate samples is measured using highly sensitive analytical techniques, typically High-Performance Liquid Chromatography (HPLC) coupled with fluorescence or mass spectrometry detection. This allows researchers to determine how the drug affects neurotransmitter levels in real-time.

Conclusion and Future Perspectives

The metabotropic glutamate receptor 4 is a critical modulator of synaptic transmission within the basal ganglia. Its strategic presynaptic localization on both glutamatergic and GABAergic terminals makes it a powerful node for controlling the balance between the direct and indirect pathways. The strong preclinical data supporting the therapeutic potential of mGluR4 activation, particularly for Parkinson's disease, was compelling.

However, the clinical failure of this compound highlights the significant challenges in translating promising preclinical findings into effective therapies. The lack of efficacy in the AMBLED trial suggests that the nuanced role of mGluR4 within human pathophysiology may be more complex than animal models can fully replicate, or that the specific properties of the drug itself were not optimal.

Despite this setback, the rationale for targeting non-dopaminergic mechanisms in Parkinson's disease remains strong. The failure of this compound does not necessarily invalidate mGluR4 as a therapeutic target. Future research may explore other mGluR4 modulators with different pharmacokinetic or pharmacodynamic profiles, or perhaps investigate combination therapies. A deeper understanding of the precise expression patterns and regulatory mechanisms of mGluR4 in the human brain, both in healthy and diseased states, will be crucial for guiding the next generation of drug development efforts targeting this important receptor.

References

- 1. Metabotropic glutamate receptor 4 in the basal ganglia of parkinsonian monkeys: Ultrastructural localization and electrophysiological effects of activation in the striatopallidal complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Modulation of Pain by Metabotropic Glutamate Receptors 7 and 8 in the Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MGluR4-Containing Corticostriatal Terminals: Synaptic Interactions with Direct and Indirect Pathway Neurons in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Foliglurax: A Technical Guide to its Modulation of Glutamatergic Neurotransmission

For Researchers, Scientists, and Drug Development Professionals

Abstract

Foliglurax (PXT002331) is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4). As a key regulator of presynaptic glutamate release, mGluR4 has emerged as a promising therapeutic target for neurological disorders characterized by glutamatergic dysregulation, such as Parkinson's disease. This technical guide provides an in-depth overview of the pharmacological properties of this compound, its mechanism of action on glutamatergic neurotransmission, and the experimental methodologies used to characterize its effects. Quantitative data from preclinical studies are summarized, and key signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of this compound. While this compound showed promise in preclinical models, it did not meet its primary endpoints in Phase II clinical trials for Parkinson's disease, highlighting the complexities of translating preclinical efficacy to clinical outcomes.

Introduction to this compound and mGluR4

Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its signaling is tightly regulated to maintain neuronal homeostasis. Metabotropic glutamate receptors (mGluRs) are a class of G protein-coupled receptors that play a crucial modulatory role in glutamatergic signaling. The mGluR family is divided into three groups based on sequence homology, pharmacology, and intracellular signaling mechanisms.

This compound is a positive allosteric modulator (PAM) that specifically targets mGluR4, a member of the Group III mGluRs.[1] Unlike orthosteric agonists that directly bind to the glutamate binding site, PAMs bind to a distinct allosteric site on the receptor. This binding event potentiates the receptor's response to the endogenous agonist, glutamate. This modulatory action allows for a more nuanced control of receptor activity, preserving the spatial and temporal dynamics of natural glutamatergic transmission.[2]

Presynaptically located mGluR4s act as autoreceptors, and their activation leads to an inhibition of adenylyl cyclase, a decrease in cAMP levels, and a subsequent reduction in glutamate release.[2] This mechanism makes mGluR4 an attractive target for conditions associated with excessive glutamate transmission. This compound was developed to leverage this mechanism for therapeutic benefit, primarily in Parkinson's disease, where glutamatergic hyperactivity in the basal ganglia is a key pathological feature.[3][4]

Quantitative Pharmacological Data

The pharmacological profile of this compound has been characterized through a variety of in vitro and in vivo studies. The following tables summarize the key quantitative data available.

| Parameter | Value | Assay System | Reference |

| EC50 | 79 nM | In vitro functional assay measuring mGluR4 potentiation |

EC50 (Half-maximal effective concentration) represents the concentration of this compound that produces 50% of the maximal potentiation of the glutamate response at mGluR4.

Experimental Protocols

A comprehensive understanding of this compound's effects relies on a suite of specialized experimental techniques. Below are detailed methodologies for key experiments typically employed in the characterization of an mGluR4 PAM.

In Vitro Functional Assays (Calcium Mobilization)

This assay is used to determine the potency and efficacy of a PAM in potentiating the glutamate-induced response at mGluR4.

Objective: To measure the EC50 of this compound for the potentiation of the mGluR4 response.

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably co-expressing human mGluR4 and a promiscuous G-protein (e.g., Gαqi5) are cultured in standard growth medium. The Gαqi5 protein allows the Gi/o-coupled mGluR4 to signal through the Gq pathway, leading to a measurable intracellular calcium release.

-

Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and allowed to adhere overnight.

-